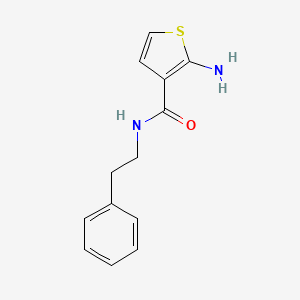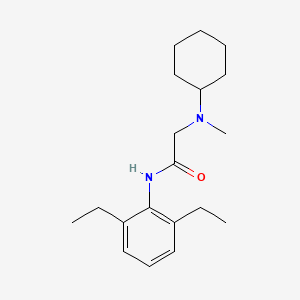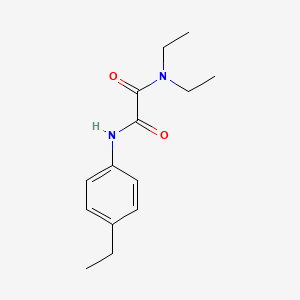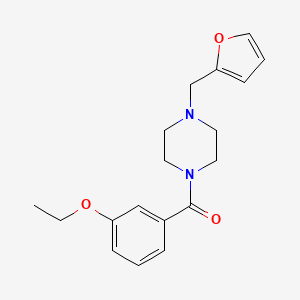![molecular formula C19H18ClN3O2S2 B4851275 N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide
Overview
Description
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide, also known as CBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBTA is a thiadiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. Additionally, this compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the production of pro-inflammatory cytokines. This compound has also been found to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide in laboratory experiments is its relatively low toxicity compared to other anticancer agents. However, this compound has also been found to exhibit low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Future Directions
There are several future directions for research on N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration for therapeutic use.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. Further research is needed to determine the optimal use of this compound as a therapeutic agent.
Scientific Research Applications
N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as an antimicrobial agent, as it has been found to exhibit antibacterial and antifungal activities.
properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-2-13-7-9-15(10-8-13)25-11-17(24)21-18-22-23-19(27-18)26-12-14-5-3-4-6-16(14)20/h3-10H,2,11-12H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUEPLUGTWBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4851198.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4851225.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-phenylbutyl)thiourea](/img/structure/B4851247.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4851251.png)
![1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4851274.png)
![5-oxo-3-phenyl-N-(4-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4851281.png)

![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-thienylmethyl)acrylamide](/img/structure/B4851288.png)
![N-(3-bromophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4851296.png)
